Cas no 1268520-47-3 (cis-8-methyl-3,8-diazabicyclo[4.2.0]octane)
cis-8-methyl-3,8-diazabicyclo[4.2.0]octane Chemical and Physical Properties
Names and Identifiers
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- cis-8-methyl-3,8-diazabicyclo[4.2.0]octane
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- Inchi: 1S/C7H14N2/c1-9-5-6-2-3-8-4-7(6)9/h6-8H,2-5H2,1H3/t6-,7-/m0/s1
- InChI Key: UPTIQMLLFYHQPD-BQBZGAKWSA-N
- SMILES: [C@]12([H])[C@]([H])(CN1C)CCNC2
cis-8-methyl-3,8-diazabicyclo[4.2.0]octane Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB95935-100MG |
cis-8-methyl-3,8-diazabicyclo[4.2.0]octane |
1268520-47-3 | 95% | 100MG |
¥ 2,805.00 | 2023-03-31 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB95935-250MG |
cis-8-methyl-3,8-diazabicyclo[4.2.0]octane |
1268520-47-3 | 95% | 250MG |
¥ 4,481.00 | 2023-03-31 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB95935-500MG |
cis-8-methyl-3,8-diazabicyclo[4.2.0]octane |
1268520-47-3 | 95% | 500MG |
¥ 7,471.00 | 2023-03-31 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB95935-1G |
cis-8-methyl-3,8-diazabicyclo[4.2.0]octane |
1268520-47-3 | 95% | 1g |
¥ 11,200.00 | 2023-03-31 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB95935-5G |
cis-8-methyl-3,8-diazabicyclo[4.2.0]octane |
1268520-47-3 | 95% | 5g |
¥ 33,600.00 | 2023-03-31 | |
| Ambeed | A423820-250mg |
cis-8-methyl-3,8-diazabicyclo[4.2.0]octane |
1268520-47-3 | 97+% | 250mg |
$1351.0 | 2024-04-25 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB95935-100mg |
cis-8-methyl-3,8-diazabicyclo[4.2.0]octane |
1268520-47-3 | 95% | 100mg |
¥2805.0 | 2024-04-25 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB95935-250mg |
cis-8-methyl-3,8-diazabicyclo[4.2.0]octane |
1268520-47-3 | 95% | 250mg |
¥4481.0 | 2024-04-25 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB95935-500mg |
cis-8-methyl-3,8-diazabicyclo[4.2.0]octane |
1268520-47-3 | 95% | 500mg |
¥7470.0 | 2024-04-25 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB95935-1g |
cis-8-methyl-3,8-diazabicyclo[4.2.0]octane |
1268520-47-3 | 95% | 1g |
¥11199.0 | 2024-04-25 |
cis-8-methyl-3,8-diazabicyclo[4.2.0]octane Suppliers
cis-8-methyl-3,8-diazabicyclo[4.2.0]octane Related Literature
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
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Amit Kumar Majhi,Subbarao Kanchi,V. Venkataraman,K. G. Ayappa,Prabal K. Maiti Soft Matter, 2015,11, 8632-8640
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
Additional information on cis-8-methyl-3,8-diazabicyclo[4.2.0]octane
Cis-8-Methyl-3,8-Diazabicyclo[4.2.0]Octane: A Comprehensive Overview
The compound with CAS No 1268520-47-3, known as cis-8-methyl-3,8-diazabicyclo[4.2.0]octane, is a unique bicyclic amine with significant potential in various chemical and pharmaceutical applications. This compound belongs to the class of bicyclic amines, which are widely studied due to their structural rigidity and ability to form stable complexes with metal ions. The diazabicyclo[4.2.0]octane framework is particularly interesting because of its similarity to certain natural products and its potential as a ligand in coordination chemistry.
Recent studies have highlighted the importance of cis-8-methyl substitution in influencing the compound's electronic properties and reactivity. The methyl group at the 8-position introduces steric hindrance, which can modulate the compound's interaction with other molecules, making it a valuable tool in asymmetric synthesis and catalysis. Researchers have also explored the use of this compound as a building block for constructing more complex molecular architectures, such as macrocycles and polycycles.
In terms of synthesis, cis-8-methyl-3,8-diazabicyclo[4.2.0]octane can be prepared via various methods, including ring-closing metathesis and stepwise assembly strategies. The choice of synthesis method depends on the desired stereochemistry and scalability of the process. For instance, the use of Grubbs catalyst in ring-closing metathesis has proven to be an efficient route for constructing the bicyclic framework with high stereoselectivity.
The physical properties of this compound are also worth noting. Its melting point is relatively high due to the rigid bicyclic structure, which enhances intermolecular forces such as hydrogen bonding and π–π interactions. Additionally, the compound exhibits good solubility in common organic solvents like dichloromethane and THF, making it suitable for solution-based reactions.
Recent research has focused on the application of cis-8-methyl-substituted diazabicyclo compounds in drug discovery and materials science. For example, derivatives of this compound have been investigated as potential inhibitors of enzymes involved in cancer progression, demonstrating promising biological activity in vitro.
In conclusion, cis-8-methyl-3,8-diazabicyclo[4.2.0]octane (CAS No 1268520-47-3) is a versatile compound with a wide range of applications across multiple disciplines. Its unique structure and functional groups make it an attractive target for further research and development in areas such as catalysis, drug design, and materials science.
1268520-47-3 (cis-8-methyl-3,8-diazabicyclo[4.2.0]octane) Related Products
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